1H-Imidazole, 4-butyl- chemical properties and structure
1H-Imidazole, 4-butyl- chemical properties and structure
An In-depth Technical Guide to 1-Butyl-1H-Imidazole: Chemical Properties, Structure, and Applications
Introduction
The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in numerous natural products and synthetic compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] This guide focuses on a key derivative, 1-butyl-1H-imidazole (CAS: 4316-42-1), a versatile precursor and building block. While the nomenclature "1H-Imidazole, 4-butyl-" might suggest substitution at the carbon-4 position, the overwhelmingly common and industrially significant isomer is 1-butyl-1H-imidazole, where the butyl group is attached to a nitrogen atom. This document will provide a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, key applications—most notably as a precursor to ionic liquids—and critical safety information.
Chemical Identity and Physicochemical Properties
1-Butyl-1H-imidazole is an organic compound featuring a five-membered imidazole ring N-substituted with a butyl group.[2] This structure imparts specific solubility and reactivity characteristics that are foundational to its wide-ranging utility. It typically appears as a colorless to pale yellow liquid.[3]
Chemical Structure
Caption: General workflow for the synthesis of 1-butyl-1H-imidazole.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 1-butyl-1H-imidazole. [4] Materials:
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Imidazole (13.6 g, 0.2 mol)
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1-Bromobutane (27.4 mL, 0.255 mol)
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Methanol (30 mL)
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10M Sodium Hydroxide solution (30 mL)
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Chloroform
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Anhydrous Magnesium Sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole in a mixture of methanol and 10M sodium hydroxide solution.
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Causality: Sodium hydroxide acts as a base to deprotonate the imidazole's N-H proton, forming the imidazolide anion. This anion is a much stronger nucleophile than neutral imidazole, facilitating the subsequent alkylation reaction.
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Addition of Alkylating Agent: While stirring, add 1-bromobutane dropwise to the solution, maintaining the internal temperature between 30°C and 40°C.
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Causality: The dropwise addition and temperature control are crucial to manage the exothermic nature of the Sₙ2 reaction and prevent unwanted side reactions.
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Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 12 hours.
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Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. The extended duration maximizes the yield.
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Workup and Extraction: After cooling to room temperature, remove the methanol under reduced pressure. Extract the resulting residue with chloroform (2 x 50 mL).
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Causality: 1-butyl-1H-imidazole is organic-soluble, while the inorganic salts (e.g., NaBr) are not. This allows for efficient separation.
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Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
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Self-Validation: The removal of solvent should yield a yellow oil. [4]Further purification via vacuum distillation (b.p. 122-123°C at 20 mmHg) can be performed to obtain a colorless, high-purity oil. [4] Characterization: The identity and purity of the synthesized 1-butyl-1H-imidazole can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data are available in public databases like PubChem for comparison. [3]
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Key Applications in Research and Development
The utility of 1-butyl-1H-imidazole stems from its role as a versatile chemical intermediate.
A. Foundational Precursor for Ionic Liquids (ILs)
1-butyl-1H-imidazole is a cornerstone in the synthesis of imidazolium-based ionic liquids. [5]These ILs are salts with melting points below 100°C, valued for their low vapor pressure, high thermal stability, and tunable properties. [5] Mechanism of IL Formation: The synthesis involves a quaternization reaction, where the second nitrogen atom of 1-butyl-1H-imidazole is alkylated, typically with another alkyl halide (e.g., methyl iodide), to form a 1-butyl-3-methylimidazolium cation. A subsequent anion exchange step allows for the introduction of various anions (e.g., BF₄⁻, PF₆⁻), which fine-tunes the physicochemical properties of the resulting IL. [6]
Caption: Two-step process for synthesizing ionic liquids from 1-butyl-1H-imidazole.
These derived ionic liquids are used as:
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Green Solvents: Environmentally benign alternatives to volatile organic compounds in catalysis and synthesis. [5]* Electrolytes: Components in batteries, supercapacitors, and fuel cells due to their ionic conductivity and stability. [5]* Catalysis Media: Solvents that can stabilize transition states and enhance reaction rates. [5]
B. Role in Drug Development and Medicinal Chemistry
The imidazole core is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][7]1-Butyl-1H-imidazole serves as a key starting material for creating more complex, biologically active molecules. [6]Research has shown that ionic liquids derived from 1-butyl-1H-imidazole can themselves possess antibacterial, antifungal, and even anticancer properties, opening avenues for their use as active pharmaceutical ingredients (APIs) or in advanced drug delivery systems. [5][6][7]
C. Other Industrial Applications
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Corrosion Inhibition: Imidazole derivatives can form protective monolayers on metal surfaces, and 1-butyl-1H-imidazole is explored for this purpose in coatings and industrial water treatments. [2][6]* Coordination Chemistry: It acts as a nitrogen-donor ligand in the preparation of metal complexes used for homogeneous catalysis in processes like alkylation and esterification. [2][6]* Materials Science: It is used as an intermediate for synthesizing surfactants, specialty polymers, and other functional materials. [6]
Safety, Handling, and Reactivity
Understanding the hazard profile of 1-butyl-1H-imidazole is critical for its safe handling in a research environment.
GHS Hazard Profile
The compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. [8]Some data also indicate it may be fatal if inhaled and can cause respiratory irritation. [3][9]
| Hazard Class | GHS Statement | Reference |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][8] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [3][8] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | [3] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [3]|
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields or a face shield, and a lab coat. [8]* Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors. [9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [10]* First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [8][9]If on skin, wash with plenty of soap and water. [8]If swallowed, call a poison center or doctor. [8]
Chemical Reactivity
1-Butyl-1H-imidazole is a weak base and will neutralize acids in exothermic reactions. [3]It is incompatible with strong oxidizing agents, acid halides, and anhydrides. [3]
Conclusion
1-Butyl-1H-imidazole is a chemical of significant industrial and academic importance. Its straightforward synthesis and versatile reactivity make it an indispensable building block, particularly for the rapidly expanding field of ionic liquids. Its applications extend into medicinal chemistry, materials science, and catalysis, underscoring its role as a foundational molecule for innovation. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides the core technical knowledge required for researchers and developers to effectively and safely utilize 1-butyl-1H-imidazole in their work.
References
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PubChem. Butylimidazole | C7H12N2 | CID 61347. National Institutes of Health. [Link]
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Wikipedia. Imidazole. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 1-Butylimidazole on Ionic Liquid Development. [Link]
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ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities | Request PDF. [Link]
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Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
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Chemsrc. 1-butylimidazole | CAS#:4316-42-1. [Link]
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RoCo Global. 1-Butylimidazole >98%. [Link]
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PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
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PrepChem.com. Synthesis of 1-n-butylimidazole. [Link]
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